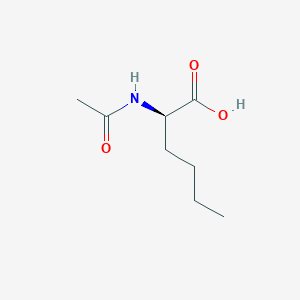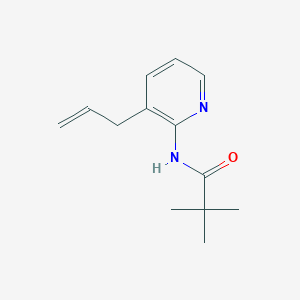
5-Amino-3-pyridinecarboxamide
Descripción general
Descripción
5-Amino-3-pyridinecarboxamide is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
Research developments in the syntheses of pyrimidines, a class of compounds that includes 5-Amino-3-pyridinecarboxamide, have been reported . Various methods for the synthesis of pyrimidines are described in these studies .Molecular Structure Analysis
The molecular structure of 5-Amino-3-pyridinecarboxamide has been analyzed . The molecular formula is C6H7N3O and the molecular weight is 137.14 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
5-Amino-3-pyridinecarboxamide has been studied for its potential anti-inflammatory properties. Research suggests that pyrimidine derivatives, which include this compound, exhibit significant anti-inflammatory effects by inhibiting the expression and activities of key inflammatory mediators .
Urease Inhibition
This compound has been explored as a urease inhibitor. Urease is an enzyme that can contribute to the pathogenesis of various diseases, including gastric infections. Pyridine carboxamide derivatives have shown promise in inhibiting urease, which could lead to new therapeutic strategies .
Palladium-Catalyzed Aminocarbonylation
In the field of organic synthesis, 5-Amino-3-pyridinecarboxamide is used in palladium-catalyzed aminocarbonylation reactions. This process is crucial for the development of pharmaceuticals and complex organic compounds, highlighting the compound’s role in synthetic chemistry .
Anticancer Research
The pyridine scaffold, which includes 5-Amino-3-pyridinecarboxamide, is a component of many anticancer agents. It’s being investigated for its cytotoxic properties against tumor cells and its potential use in targeting various cancer types .
Pharmaceutical Development
5-Amino-3-pyridinecarboxamide is involved in the synthesis of novel pharmaceuticals. Its derivatives are being studied for a range of medicinal applications, including antiviral, antimicrobial, and antidiabetic activities, making it a valuable asset in drug design and discovery .
Environmental Applications
Research has been conducted on metal complexes involving 5-Amino-3-pyridinecarboxamide for environmental applications. These studies focus on the synthesis of compounds that could potentially act as antibacterial agents and offer environmentally friendly alternatives to traditional solvents .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Amino-3-pyridinecarboxamide is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . They exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that it likely impacts the pathways involving the inflammatory mediators it targets . These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, and interleukins .
Pharmacokinetics
It is known that the compound has high gi absorption . Its log Kp (skin permeation) is -7.81 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of 5-Amino-3-pyridinecarboxamide is a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound helps to mitigate the inflammatory response .
Propiedades
IUPAC Name |
5-aminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQFLVAXGKVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209268 | |
| Record name | 3-Pyridinecarboxamide, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-pyridinecarboxamide | |
CAS RN |
60524-14-3 | |
| Record name | 3-Pyridinecarboxamide, 5-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















